molecular formula C17H20N6OS B2576123 3-(3-methylthiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide CAS No. 2097932-12-0

3-(3-methylthiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide

Cat. No.: B2576123
CAS No.: 2097932-12-0
M. Wt: 356.45
InChI Key: INOUVQLMLHAZOR-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide is a synthetic organic compound provided for non-clinical research purposes. This complex molecule is characterized by a hybrid structure featuring multiple heterocyclic rings, including a 3-methylthiophene, a 1,2,4-triazolo[4,3-b]pyridazine, and a pyrrolidine. The integration of these distinct pharmacophores suggests potential for multifunctional biological activity, drawing research interest in several areas. Compounds with similar structural motifs, particularly those containing the 3-methylthiophen-2-yl group fused with a pyrrolidine-2,5-dione core, have demonstrated significant anticonvulsant and antinociceptive properties in preclinical studies . Subsequent research on these related derivatives has confirmed potent antinociceptive and antiallodynic efficacy in established mouse models of tonic and neuropathic pain, without inducing sedative effects at active doses . The 1,2,4-triazolo[4,3-b]pyridazine scaffold present in this compound is a privileged structure in medicinal chemistry, known for contributing to potent enzyme inhibition and receptor modulation in various therapeutic contexts. Researchers are investigating this specific compound for its potential application in neuroscience and pharmacology, particularly as a tool compound for studying pathways related to neurological disorders and pain. This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-12-7-9-25-14(12)2-5-17(24)19-13-6-8-22(10-13)16-4-3-15-20-18-11-23(15)21-16/h3-4,7,9,11,13H,2,5-6,8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOUVQLMLHAZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Property Target Compound 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine + thiophene [1,2,4]Triazolo[4,3-b]pyridazine + benzimidazole 1,3,4-Oxadiazole + thiazole
Key Substituents 3-Methylthiophen-2-yl, pyrrolidine 6-Methoxy, 1-methylbenzimidazol-2-yl 2-Amino-1,3-thiazol-4-yl, substituted phenyl
Molecular Weight ~420–440 g/mol (estimated) 435.47 g/mol 390–430 g/mol (varies by substituent)
Hydrogen Bond Acceptors 7 8 6–7
Synthetic Complexity High (multi-step heterocyclic assembly) Moderate (methoxy and benzimidazole groups simplify coupling) Moderate (oxadiazole-thiazole linkage requires controlled conditions)
Bioactivity Hypothesized kinase inhibition (based on triazolopyridazine core) Demonstrated moderate IC₅₀ (~1–5 µM) against Aurora kinases Antibacterial activity (MIC: 8–32 µg/mL against S. aureus)

Key Research Findings

Structural and Functional Insights

Triazolopyridazine Derivatives :

  • The 6-methoxy substituent in the analog from enhances metabolic stability compared to the target compound’s unsubstituted triazolopyridazine core.
  • The benzimidazole group in provides π-π stacking interactions with kinase ATP-binding pockets, whereas the target compound’s 3-methylthiophene may prioritize hydrophobic interactions.

Oxadiazole-Thiazole Analogs :

  • Compounds from exhibit antibacterial activity via membrane disruption, a mechanism distinct from the kinase-focused activity of triazolopyridazine derivatives.
  • The sulfanyl linker in improves solubility but reduces CNS penetration compared to the propanamide bridge in the target compound.

Synthetic Challenges :

  • The target compound’s pyrrolidine-triazolopyridazine junction requires precise coupling conditions (e.g., DMF/LiH as in ) to avoid side reactions.
  • In contrast, the methoxy-substituted analog employs milder conditions due to its electron-donating groups.

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